3,6-Dibromoquinoline
Overview
Description
3,6-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance that should be stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 3,6-Dibromoquinoline involves the bromination of 1,2,3,4-tetrahydroquinoline . The reaction of 1,2,3,4-tetrahydroquinoline with bromine at room temperature and lower temperatures has been examined . The reactions yield synthetically valuable 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline .Molecular Structure Analysis
The InChI code for 3,6-Dibromoquinoline is 1S/C9H5Br2N/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H . The Canonical SMILES is C1=CC2=NC=C (C=C2C=C1Br)Br .Physical And Chemical Properties Analysis
3,6-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass is 286.87682 g/mol and the Monoisotopic Mass is 284.87887 g/mol . The Topological Polar Surface Area is 12.9 Ų . The Heavy Atom Count is 12 .Scientific Research Applications
Anti-Cancer and Anti-Migratory Evaluation
- Summary of Application: 3,6-Dibromocarbazole, a derivative of 3,6-Dibromoquinoline, has been synthesized and evaluated in vitro as anti-cancer and anti-migration agents . The study focused on the cytotoxic and anti-migratory effects of these compounds on MCF-7 and MDA-MB-231 breast cancer cell lines .
- Methods of Application: The compounds were synthesized and their anti-cancer activity was evaluated by investigating their antiproliferative effects on cancer cell lines . The effect of the compounds on the extension of invadopodia and filopodia was evaluated by fluorescence microscopy .
- Results or Outcomes: Preliminary investigations demonstrated that several compounds have moderate antiproliferative effects on cancer cell lines with GI 50 values in the range of 4.7–32.2 µM . Moreover, certain carbazole derivatives inhibit migration activity of metastatic cell line MDA-MB-231 in the range of 18–20% .
Antifungal and Antivirulence Activity
- Summary of Application: A novel Dibromoquinoline compound has been discovered that exhibits potent antifungal and antivirulence activity . The compound targets metal ion homeostasis, which is crucial for the survival and virulence of pathogenic microorganisms .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the available information .
Safety And Hazards
properties
IUPAC Name |
3,6-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLMMNPZLQGNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357019 | |
Record name | 3,6-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromoquinoline | |
CAS RN |
69268-39-9 | |
Record name | 3,6-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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